molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No. B030806
CAS RN: 86604-75-3
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has been improved using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating agent from 2-methylpyridine N-oxide under mild conditions, achieving good yields. The structure of the synthesized compound was confirmed through 1H NMR and IR spectroscopy techniques (Xia Liang, 2007). Another approach involved a sequence starting from 2,3,5-trimethylpyridine, including steps such as N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and then salification, achieving an overall yield of 63.6% (Dai Gui, 2004).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has been elucidated through crystallographic studies. These studies showcase the molecular geometry and confirm the chemical structure through X-ray diffraction analysis, providing insights into the compound's stereochemistry and molecular interactions (Sen Ma et al., 2018).

Chemical Reactions and Properties

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride participates in a variety of chemical reactions, forming complex structures. For instance, it can undergo reactions to form methylsulphinyl derivatives when treated with specific reagents, showcasing its reactivity and utility in synthetic chemistry (Sen Ma et al., 2018).

Scientific Research Applications

  • Synthesis of 1,4-Dihydropyridine Derivatives : Dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine reacts with nucleophilic reagents to produce 1,4-dihydropyridine derivatives, indicating potential applications in the synthesis of 4,5-dihydroazepines and 1,4-dihydropyridine derivatives (Gregory, Bullock, & Chen, 1979).

  • Synthesis of Benzimidazole Derivatives : A study demonstrated the successful synthesis of benzimidazole derivatives with high purity, suggesting applications in this area (Pan Xiang-jun, 2006).

  • Inhibition of Carbon Steel Corrosion : Methoxy-substituted phenylthienylbenzamidine derivatives, including MA-1313, showed high efficiency in inhibiting carbon steel corrosion in hydrochloric acid, indicating potential industrial applications (Fouda et al., 2020).

  • Synthesis of Imidazo[1,2-a]pyridine Hydrochlorides : The synthesis and molecular structure of certain hydrochlorides were studied, offering insights into promising applications in related chemical syntheses (Aliev et al., 2007).

  • Methodology for Synthesis : A method for synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2,3,5-trimethylpyridine with high yield and excellent purity was presented, highlighting its manufacturing potential (Xu Bao-cai, 2004).

  • Synthesis of Trimethylstannylpyridine : A large-scale synthesis method for 2,6-dimethyl-4-(trimethylstannyl)pyridine was developed, which could be relevant for industrial scale production (Singh, Lesher, & Pennock, 1990).

  • Synthesis of Pyrimidine Derivatives : A study reported the efficient synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine, again indicating potential in chemical synthesis applications (陈向莹 et al., 2016).

  • Improved Synthetic Method : An improved synthetic method for 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine was developed, yielding good results and confirming its structure via NMR and IR (Xia Liang, 2007).

  • Pharmaceutical Manufacturing Process : A two-step process for large-scale preparation of N-benzylated chloropurine was developed, offering insights into pharmaceutical manufacturing (Shi et al., 2015).

  • Crystal Structures of Derivatives : The crystal structures of certain pyridine derivatives were analyzed, providing valuable information for future research and development in this area (Ma et al., 2018).

Safety And Hazards

Based on similar compounds, “2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride” may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction . It’s important to handle it with appropriate safety measures.

Future Directions

The future directions of “2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride” would depend on its potential applications. Given its structure, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDHJOUOJSJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470727
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
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Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

CAS RN

86604-75-3
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
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Record name 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
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Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
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Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
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Record name 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

75.8 g of 4-methoxy-3,5-dimethyl-2-pyridylmethanol dissolved in 200 ml of methylene chloride are added dropwise at 0° to 38 ml of thionyl chloride in 400 ml of methylene chloride. After stirring at room temperature for 16 hours 1800 ml of ether are added dropwise thereto while cooling and the mixture is stirred further at room temperature for 2 hours. The precipitated crystals are filtered off under suction and washed with ether. There is obtained 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride of melting point 130°-131°.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of crude 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (23.41 g, 0.41 mol) in CHCl3 (70 ml) was added SO2Cl2 (30 ml, 0.42 mol) at ice bath temperature. The reaction mixture was refluxed for 2 h and cooled to rt. Evaporation of the solvent in vacuo gave a dark brown solid. Recrystallization from isopropanol-ether gave 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (14) (21.6 g, 69%) as a white solid; mp 135-136° C. For previous syntheses see references cited in Brandstrom et al., Acta Chemica Scandinavia 43: 536-548, 1989 and GB 2134523.
Quantity
23.41 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxy-3,5-dimethylpyridinemethanol (25.1 g, 0.15 mol) in dichloromethane (400 mL) was added a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) over 30 min at room temperature under argon. After an additional 30 min of stirring at room temperature, the solvent was removed under reduced pressure. The solid residue was suspended in hexanes (200 mL) and filtered. The solid was washed with hexanes (50 mL) and air-dried to give 33.3 g (100%) of the title compound as a white solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 6
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

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